5.2-Fold Higher Liver Targeting Efficiency for Galactoside-Modified Lamivudine Nanoparticles Compared to Non-Targeted Formulation
In a direct head-to-head comparison using solid lipid nanoparticles, galactoside-modified lamivudyl palmitate (LAP-GSLN) achieved a liver targeting efficiency of 4.66, substantially exceeding the 1.26 achieved by non-galactosylated LAP-SLN and 0.89 for free lamivudine solution [1]. Targeting efficiency was calculated as the ratio of drug concentration in liver to that in plasma. This 5.2-fold improvement in liver selectivity demonstrates that galactose conjugation confers a marked targeting advantage.
| Evidence Dimension | Liver targeting efficiency (drug concentration in liver / drug concentration in plasma) |
|---|---|
| Target Compound Data | 4.66 (LAP-GSLN, galactoside-modified solid lipid nanoparticles) |
| Comparator Or Baseline | 1.26 (LAP-SLN, non-galactosylated nanoparticles); 0.89 (free lamivudine solution) |
| Quantified Difference | 5.2-fold higher than free lamivudine; 3.7-fold higher than non-targeted nanoparticles |
| Conditions | Mouse model; intravenous administration; HPLC quantification of lamivudine in serum and tissues |
Why This Matters
Higher liver targeting efficiency directly correlates with increased intrahepatic drug exposure and reduced systemic toxicity, enabling potentially lower doses and improved therapeutic index.
- [1] Zhang Y, et al. Study on liver targeting of lamivudyl palmitate solid lipid nanoparticles. Pharmaceutical Journal of Chinese People's Liberation Army. 2004;20(1):1-4. View Source
